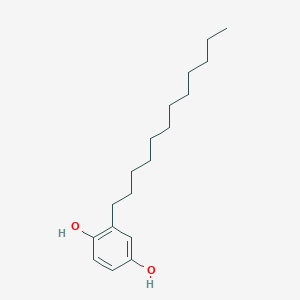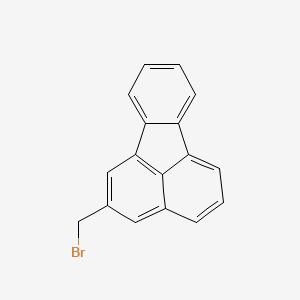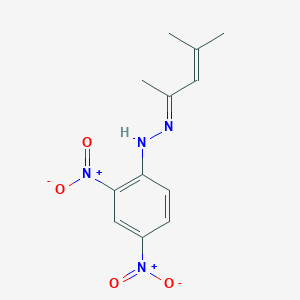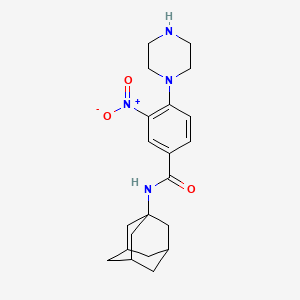![molecular formula C13H14N4O2 B14154559 3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 109401-86-7](/img/structure/B14154559.png)
3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by a triazoloazepine core fused with a nitrophenyl group, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrophenylhydrazine with a suitable azepine precursor in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the triazoloazepine ring .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazoloazepine derivatives.
科学的研究の応用
3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
作用機序
The mechanism of action of 3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is primarily related to its ability to interact with biological targets. The nitrophenyl group can undergo redox reactions, which may generate reactive oxygen species (ROS) that can damage microbial cell components. Additionally, the triazoloazepine core can interact with specific enzymes or receptors, inhibiting their function and leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
1,3,4-thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,4-triazolopyrimidines: Exhibits antitumor, antimalarial, and antimicrobial properties.
1,2,4-triazolo[4,3-a]quinoxalines: Potent DNA intercalators with significant biological activities.
Uniqueness
3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is unique due to its specific structural features, which combine the properties of both the nitrophenyl and triazoloazepine moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
109401-86-7 |
|---|---|
分子式 |
C13H14N4O2 |
分子量 |
258.28 g/mol |
IUPAC名 |
3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
InChI |
InChI=1S/C13H14N4O2/c18-17(19)11-7-5-10(6-8-11)13-15-14-12-4-2-1-3-9-16(12)13/h5-8H,1-4,9H2 |
InChIキー |
QIZUBSWSNYDILC-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)[N+](=O)[O-] |
溶解性 |
30.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide](/img/structure/B14154488.png)
![1,4-Bis[2-[(4-methoxyphenyl)amino]-2-oxoethyl]-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14154496.png)

![2-hydroxy-N'-[(E)-(5-phenylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B14154512.png)
![1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14154515.png)
![N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14154516.png)



![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B14154536.png)
![Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14154538.png)


